molecular formula C9H10N2S2 B3022931 5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione CAS No. 38951-60-9

5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione

Cat. No.: B3022931
CAS No.: 38951-60-9
M. Wt: 210.3 g/mol
InChI Key: UCOSZMPNTRCHEN-UHFFFAOYSA-N
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Description

5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione (CAS Registry Number: 38951-60-9) is a sulfur and nitrogen-containing heterocyclic compound of significant interest in medicinal and agricultural chemistry research. With the molecular formula C 9 H 10 N 2 S 2 and a molecular weight of 210.31 g/mol, this compound belongs to the 1,3,4-thiadiazolidine family, a class of molecules known for their diverse biological activities and utility as synthetic intermediates . The core research value of this compound lies in its potential as a key precursor or pharmacophore for developing new bioactive molecules. Compounds featuring the 1,3,4-thiadiazole/thiadiazolidine scaffold have demonstrated a broad spectrum of noteworthy pharmacological properties in scientific studies, including antimicrobial , antifungal , anti-inflammatory , and analgesic activities . The presence of the thione group in its structure is a critical feature, as it is often associated with the ability to coordinate with metal ions and interact with biological targets, thereby influencing its mechanism of action. In research applications, this compound serves as a valuable building block for the synthesis of more complex heterocyclic systems. For instance, structurally related 1,3,5-thiadiazine-2-thione and 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anti-nociceptive potential , with some hits showing activity potentially mediated by the μ-opioid receptor . Furthermore, such hybrids have exhibited promising antibacterial activity against challenging pathogens like Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA) . The molecular framework is also being explored in the design of novel agents against plant pathogens, such as Xanthomonas oryzae , which affects rice production . Disclaimer: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

5-methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S2/c1-7-11(10-9(12)13-7)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOSZMPNTRCHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1N(NC(=S)S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396215
Record name 5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38951-60-9
Record name 5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione
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Scientific Research Applications

Organic Synthesis

5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows it to participate in multiple chemical reactions, including oxidation and nucleophilic substitution.

Reaction Type Reagents Products
OxidationHydrogen peroxideSulfoxides or sulfones
ReductionLithium aluminum hydrideThiols or amines
SubstitutionAmines, alcoholsSubstituted thiadiazolidines

This compound has demonstrated significant biological activities:

  • Antimicrobial Properties: It exhibits activity against various bacterial strains, including Micrococcus luteus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM for certain derivatives.
  • Anticancer Potential: Research indicates that it may possess anticancer properties. Studies have shown that derivatives of thiadiazolidine compounds can inhibit cell growth in various cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer), with IC50_{50} values ranging from 0.28 to 10 µg/mL .

Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated:

  • Gram-positive: Effective against Micrococcus luteus.
  • Gram-negative: Effective against Pseudomonas aeruginosa and Escherichia coli.

These findings underscore the potential for developing new antimicrobial agents based on this compound's structure.

Anticancer Activity

Research published in the journal Molecules highlighted the cytotoxic effects of various thiadiazolidine derivatives on human cancer cell lines. The study found that certain derivatives exhibited potent antiproliferative activities against breast and lung cancer cells, suggesting that modifications to the thiadiazolidine structure can enhance anticancer efficacy .

Industrial Applications

In the industrial sector, this compound is utilized in:

  • Material Development: As a precursor for synthesizing new materials.
  • Chemical Manufacturing: As an intermediate for producing other valuable chemicals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Core Heterocycles: Thiadiazolidine (target compound) vs. oxadiazole, thiazolidinone, or mesoionic systems. The sulfur-rich thiadiazolidine may confer distinct electronic properties and metabolic stability compared to oxygen-dominated oxadiazoles.
  • Substituent Effects : Phenyl and methyl groups in the target compound contrast with pyridinyl (electron-deficient) or pyrimidinylthio (bulky, sulfur-rich) groups in others. These differences influence solubility, bioavailability, and target binding .

Pharmacological and Metabolic Profiles

Metabolic Stability:
  • 5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione (analogue of LU 2443) : Demonstrates resistance to demethylation and enteric bacterial metabolism, with benzoic acid as a primary metabolite .

Structural Analysis Techniques

Crystallographic tools like SHELXL and ORTEP-3 (evidenced in ) are critical for resolving the stereochemistry and electron density maps of such heterocycles. For example, LU 2443’s mesoionic structure likely required advanced refinement algorithms to confirm its non-classical bonding patterns .

Biological Activity

5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione (C9H10N2S2) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound features a thiadiazolidine ring, which is known for its potential pharmacological properties. Research indicates that it may possess antimicrobial, anticancer, and anti-inflammatory effects.

  • Molecular Formula : C9H10N2S2
  • Molecular Weight : 210.32 g/mol
  • CAS Number : 38951-60-9

The compound can be synthesized through reactions involving phenylhydrazine and carbon disulfide, followed by cyclization with methyl isothiocyanate. This synthesis route highlights its utility in organic chemistry as a building block for more complex molecules.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains. Studies have shown that it exhibits:

  • Inhibition against Gram-positive bacteria : Notably effective against Micrococcus luteus.
  • Activity against Gram-negative bacteria : Effective against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM for some derivatives .

The mechanism of action appears to involve interaction with cellular targets such as enzymes and DNA, which disrupts vital processes in microbial cells.

Anticancer Activity

Research highlights the potential of this compound in cancer therapy. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth in animal models .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has also been investigated for its anti-inflammatory effects. The compound has been noted to reduce inflammation in experimental models, suggesting its potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineObserved EffectReference
AntimicrobialPseudomonas aeruginosaMIC = 0.21 µM
AntimicrobialEscherichia coliSignificant growth inhibition
AnticancerVarious cancer cell linesInduces apoptosis
Anti-inflammatoryIn vivo modelsReduces inflammation

Detailed Research Findings

  • Antimicrobial Studies : A series of experiments demonstrated that derivatives of this compound exhibited superior activity compared to traditional antibiotics like ciprofloxacin. Molecular docking studies indicated strong binding interactions with bacterial DNA gyrase, which is crucial for bacterial replication .
  • Cytotoxicity Assays : In vitro assays utilizing MTT assays showed that certain derivatives were cytotoxic to human cancer cell lines while exhibiting low toxicity towards normal cells, indicating a favorable therapeutic index .
  • Mechanistic Insights : The compound's mechanism involves forming hydrogen bonds with critical residues in target proteins, disrupting their normal function and leading to cell death or growth inhibition .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione?

  • Methodological Answer : The synthesis typically involves refluxing a mixture of thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide), chloroacetic acid, sodium acetate, and oxo-compounds in a solvent system such as DMF and acetic acid (1:2 v/v) for 2 hours . Key considerations include:

  • Solvent selection : Polar aprotic solvents like DMF enhance reactivity.
  • Molar ratios : A 1:1:2 ratio of thiosemicarbazide, chloroacetic acid, and sodium acetate ensures efficient cyclization.
  • Purification : Recrystallization from DMF-ethanol mixtures improves yield and purity.
  • Monitoring : Thin-layer chromatography (TLC) with ethanol/ethyl acetate eluents can track reaction progress .

Q. How is the crystal structure of this compound determined and refined?

  • Methodological Answer : X-ray diffraction paired with SHELX software (e.g., SHELXL) is standard for small-molecule refinement. Steps include:

  • Data collection : High-resolution diffraction data from single crystals.
  • Structure solution : Use Patterson or direct methods in SHELXS/SHELXD .
  • Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonding. For macromolecules, SHELXPRO interfaces with additional tools .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Recrystallization is preferred. After synthesis, cooling the reaction mixture precipitates the product, which is filtered and recrystallized from DMF-acetic acid or ethanol mixtures to remove unreacted starting materials . For S-alkyl derivatives, column chromatography with silica gel and ethyl acetate/hexane gradients may be required .

Q. How can reaction progress be monitored during synthesis?

  • Methodological Answer : TLC using silica plates and UV visualization is standard. For example, ethanol:ethyl acetate (3:7) systems resolve intermediates and products. Spot retention factor (Rf) comparisons with authentic samples confirm completion .

Advanced Research Questions

Q. How do conflicting reports on cyclization pathways of thiourea intermediates affect synthesis design?

  • Methodological Answer : Cyclization pathways depend on reagents (acid vs. amines) and conditions. For example:

  • Acid-mediated cyclization (e.g., HCl) yields oxadiazinane-thiones .
  • Amine-mediated cyclization produces triazinane-thiones .
  • Resolution strategy : Conduct kinetic studies (varying pH/temperature) and characterize intermediates via NMR or mass spectrometry to map mechanistic pathways.

Q. Can computational modeling predict the bioactivity of this compound based on structural analogs?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., fungal CYP51) can simulate binding affinities. For example:

  • Scaffold alignment : Compare with bioactive oxadiazole-thiones .
  • Parameter optimization : Adjust force fields to account for sulfur electronegativity and ring strain .

Q. How should researchers reconcile discrepancies in solvent systems reported for similar syntheses?

  • Methodological Answer : Discrepancies (e.g., DMF vs. ethanol solvents) may arise from solubility or reactivity differences. Systematic evaluation includes:

  • Solvent screening : Test polar (DMF) vs. protic (ethanol) solvents under controlled conditions.
  • Yield analysis : Compare isolated yields and purity via HPLC .

Q. What strategies address contradictions in spectroscopic data for thiadiazolidine derivatives?

  • Methodological Answer : Conflicting NMR/IR data may stem from tautomerism or crystal packing. Solutions include:

  • Dynamic NMR : Resolve tautomers by variable-temperature studies.
  • X-ray crystallography : Confirm dominant solid-state structures .
  • DFT calculations : Predict spectroscopic signatures for comparison .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione
Reactant of Route 2
5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione

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